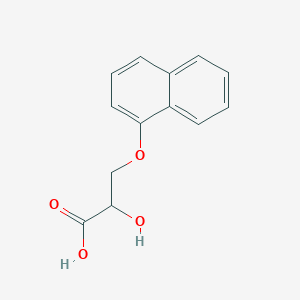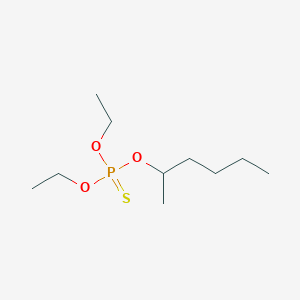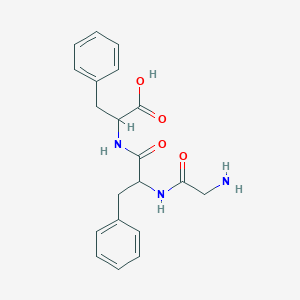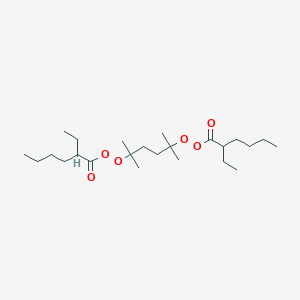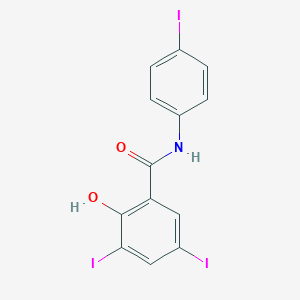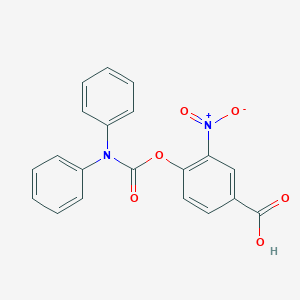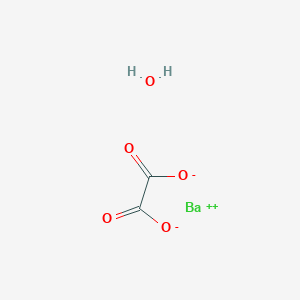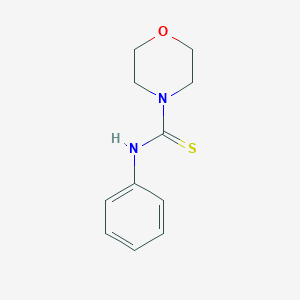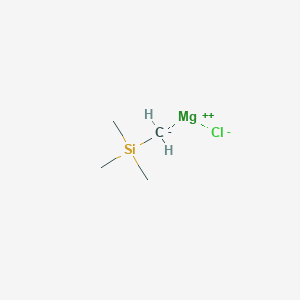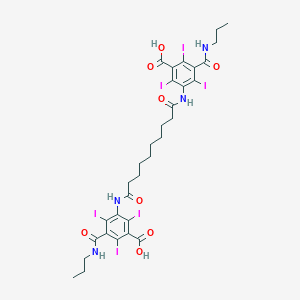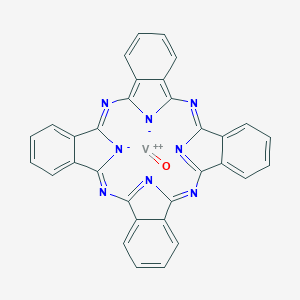
Vanadium(II) bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadium(II) bromide is an inorganic compound with the formula VBr2. It adopts the cadmium iodide structure, featuring octahedral V(II) centers . A hexahydrate is also known. The hexahydrate undergoes partial dehydration to give the tetrahydrate. Both the hexa- and tetrahydrates are bluish in color .
Molecular Structure Analysis
Vanadium(II) bromide has a molecular formula of VBr2 and an average mass of 210.749 Da . It adopts the cadmium iodide structure, featuring octahedral V(II) centers .Chemical Reactions Analysis
Vanadium(II) bromide is involved in the following reactions: 2VBr3 + H2 “400^oC”–> 2VBr2 + 2HBr and V + 2Br -> VBr2 . More research is needed to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis
Vanadium(II) bromide is a light-brown solid with a density of 4.58 g/cm3. It has a melting point of 827 °C and a boiling point of 1,227 °C . It reacts with water .Aplicaciones Científicas De Investigación
Energy Storage : Vanadium(II) bromide is used in novel vanadium bromide redox flow cells. These cells employ a vanadium(II)/vanadium(III) couple in one half-cell and a Br−/Br3− couple in the other, with a mixture of vanadium bromide, hydrobromic acid, and hydrochloric acid as the electrolyte. This technology is being developed for large-scale utility applications in response to the global shift towards renewable energy technologies (Vafiadis & Skyllas-Kazacos, 2006).
Catalysis : Vanadium(II) bromide acts as a catalyst precursor in the oxidation of bromide by hydrogen peroxide, which is important in biomimicry of vanadium bromoperoxidase and the synthesis of organic compounds (Clague, Keder, & Butler, 1993). It's also used in vanadium catalyzed oxygen transfer reactions, proving effective for the activation of peroxides and selective oxidation of substrates like bromides, sulfides, and alkenes (Licini, Conte, Coletti, Miriam, & Zonta, 2011).
Biochemistry : Vanadium(II) bromide is studied for its role in vanadium-containing enzymes, such as bromoperoxidase. Research includes investigating the coordination of vanadium in enzymes and its interactions with substrates like bromide (Christmann et al., 2004).
Pharmaceutical Research : Vanadium compounds, including vanadium(II) bromide, are researched for their potential as pharmacological agents. They have been suggested for therapy in diseases like diabetes mellitus and cancer due to their ability to inhibit enzymes and mimic biological actions (Tsiani & Fantus, 1997); (Pessoa, Etcheverry, & Gambino, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
vanadium(2+);dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.V/h2*1H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJLOGNSKRVGAD-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[V+2].[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
VBr2, Br2V |
Source


|
| Record name | vanadium(II) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vanadium(II)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437762 |
Source


|
| Record name | CTK4C5965 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vanadium(II) bromide | |
CAS RN |
14890-41-6 |
Source


|
| Record name | Vanadium bromide (VBr2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14890-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CTK4C5965 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

